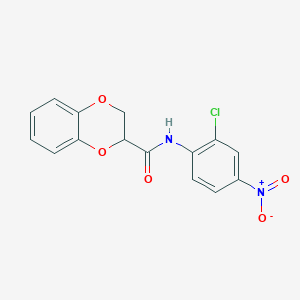

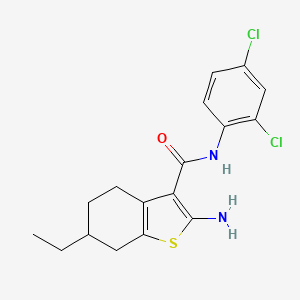

![molecular formula C17H19N3O3 B2496692 N-(异色喹-3-基甲基)-6,7-二氢-5H-吡唑啉[5,1-b][1,3]噁嗪-2-甲酰胺 CAS No. 2034319-78-1](/img/structure/B2496692.png)

N-(异色喹-3-基甲基)-6,7-二氢-5H-吡唑啉[5,1-b][1,3]噁嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .

Synthesis Analysis

Oxazines can be synthesized through various methods. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves multicomponent reactions where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .Molecular Structure Analysis

The molecular structure of oxazines involves a six-membered ring with one oxygen and one nitrogen atom. The relative positions of these heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involving oxazines can be quite diverse, depending on the specific structure and substituents of the compound. Unfortunately, without more specific information on the compound , it’s difficult to provide a detailed analysis of its potential chemical reactions .科学研究应用

Green Synthesis of 1,3-Oxazines

This compound can be used in the green synthesis of 1,3-oxazines, which are biologically important . The synthesis process is promoted by visible light and involves a catalyst-free cross-dehydrogenative coupling reaction . This methodology has several advantages, including being catalyst-free, using only aerial oxygen as the oxidant, and being visible light-promoted .

Antiviral Activity

Indole derivatives, which include this compound, have shown significant antiviral activity . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives, including this compound, have demonstrated anti-inflammatory and analgesic activities . They have been compared with indomethacin and celecoxib in terms of their anti-inflammatory effects .

Anticancer Activity

Benzopyran-4-ones, a class of compounds that includes this compound, have shown cytotoxic activity against multi-drug resistant cancer cell lines . This makes them potential candidates for cancer treatment .

Antifungal Activity

This compound has shown remarkable antifungal activity, which varies depending on its substituents . This makes it a potential candidate for the development of new antifungal drugs .

Synthesis of Heterocyclic Compounds

This compound can be used as a starting material in the synthesis of a broad range of heterocyclic compounds . This makes it valuable in the field of organic chemistry .

Antioxidant Activity

Indole derivatives, including this compound, have shown significant antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Antimalarial Activity

Indole derivatives, including this compound, have shown antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .

作用机制

安全和危害

属性

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(15-9-16-20(19-15)6-3-7-22-16)18-10-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,9,14H,3,6-8,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIURVKQGRLSAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

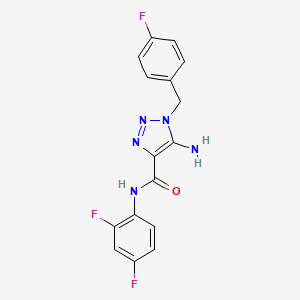

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

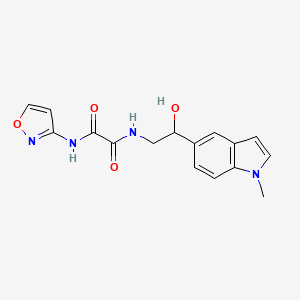

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

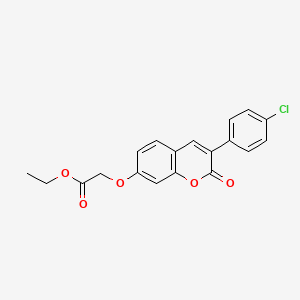

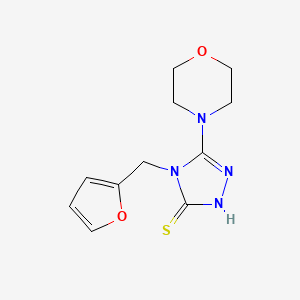

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

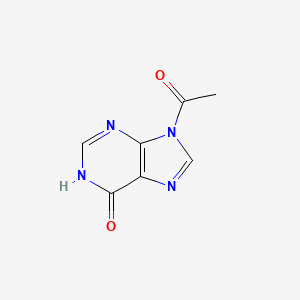

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)